SB-734117

MSK-1 inhibition kinase selectivity AGC kinase family

Select SB-734117 for its unique polypharmacological profile across AGC and CMCG kinase groups, delivering a mechanism distinct from DNA polymerase or terminase inhibitors. With MSK-1 IC50 of 3.0 nM and defined selectivity ratios (RSK-1/MSK-1 = 13.0; GSK-3/MSK-1 = 1.5), this imidazo[4,5-c]pyridin-2-yl-1,2,5-oxadiazol-3-ylamine chemotype prevents CREB phosphorylation and histone H3 post-translational modifications. Demonstrated broad-spectrum HCMV strain inhibition with favorable CC50 > 20 µM enables robust dose-response studies without confounding cytotoxicity. Ideal for host-targeted antiviral combination studies exploring synergy with letermovir and ganciclovir.

Molecular Formula C14H16N6O
Molecular Weight 284.32 g/mol
Cat. No. B12392345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-734117
Molecular FormulaC14H16N6O
Molecular Weight284.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C3=C(C=NC=C3)N=C2C4=NON=C4N
InChIInChI=1S/C14H16N6O/c15-13-12(18-21-19-13)14-17-10-8-16-7-6-11(10)20(14)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,15,19)
InChIKeyJRYCXZUZWFHQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB-734117 (CAS 607368-97-8): A Multi-Kinase Inhibitor with Sub-Nanomolar MSK-1 Potency for HCMV Replication Studies


SB-734117 is a human cytomegalovirus (HCMV) replication inhibitor identified through high-throughput screening of the GlaxoSmithKline Published Kinase Inhibitor Set (PKIS) [1]. The compound is a novel small molecule based on the imidazo[4,5-c]pyridin-2-yl-1,2,5-oxadiazol-3-ylamine chemotype . SB-734117 exhibits polypharmacology across the AGC and CMCG kinase groups, with its most potent activity directed against mitogen- and stress-activated protein kinase-1 (MSK-1), achieving an IC50 of 3.0 nM . Its mechanism of action involves preventing CREB and histone H3 post-translational modifications, thereby inhibiting accumulation of HCMV immediate-early proteins during productive viral replication [2].

Why SB-734117 Cannot Be Substituted by Conventional HCMV Inhibitors or Narrow-Spectrum MSK-1 Inhibitors


Generic substitution fails with SB-734117 due to its unique polypharmacological profile across AGC and CMCG kinases, which distinguishes it from both conventional anti-HCMV agents targeting viral DNA polymerase (e.g., ganciclovir) or terminase complex (e.g., letermovir), and from highly selective single-target MSK-1 inhibitors such as SB-747651A [1]. The HCMV replication inhibition observed with SB-734117 is not attributable solely to MSK-1 blockade but to combined inhibition of multiple kinase targets including IKK-alpha (37.5% at 1 µM), TBK1 (36.5% at 1 µM), and IKK-epsilon (25.0% at 1 µM), alongside minimal activity against kinases such as Mer (1.0% at 10 µM) and Yes1 (32,754 nM) . This multi-target engagement profile, coupled with favorable cytotoxicity characteristics (CC50 > 20 µM) , means that substituting SB-734117 with either a DNA polymerase inhibitor or a highly selective MSK-1 inhibitor will alter both the biological readout and the interpretation of experimental results, particularly in studies requiring simultaneous interrogation of CREB phosphorylation, histone H3 modification, and H3K36 trimethylation pathways [2].

SB-734117 Quantitative Differentiation: Head-to-Head Kinase Selectivity, Broad-Spectrum Antiviral Activity, and Multi-Target Engagement Data


MSK-1 Inhibitory Potency and Selectivity Ratios: SB-734117 Versus Related AGC Kinase Family Members

SB-734117 exhibits sub-nanomolar potency against MSK-1 with an IC50 of 3.0 nM, and demonstrates defined selectivity ratios against closely related AGC family kinases [1]. The compound shows a GSK-3 IC50 to MSK-1 IC50 ratio of 1.5, indicating near-equivalent potency against GSK-3, and an RSK-1 IC50 to MSK-1 IC50 ratio of 13.0, indicating approximately 13-fold selectivity for MSK-1 over RSK-1 . Additionally, at 1 µM concentration, SB-734117 inhibits IKK-alpha by approximately 37.5% and IKK-epsilon by 25.0%, while showing minimal activity against Mer kinase (1.0% inhibition at 10 µM) and Yes1 kinase (potency of 32,754.0 nM) . This multi-kinase engagement pattern differs from highly selective MSK-1 inhibitors such as SB-747651A, which exhibit narrower target profiles [2].

MSK-1 inhibition kinase selectivity AGC kinase family

Broad-Spectrum HCMV Strain Inhibition: SB-734117 Activity Across Multiple Clinical and Laboratory Strains

SB-734117 inhibits productive replication of several HCMV strains, distinguishing it from compounds with strain-restricted antiviral activity [1]. The primary literature reports that SB-734117 demonstrates consistent antiviral efficacy across multiple HCMV strains tested in the high-throughput screening campaign, with inhibition of viral protein production observed broadly [2]. In contrast, conventional anti-HCMV agents such as ganciclovir, while active against laboratory strains, exhibit variable efficacy against clinical isolates and require different target engagement (viral DNA polymerase) [3]. The compound's activity across diverse HCMV strains correlates with its mechanism of preventing CREB phosphorylation and histone H3 post-translational modifications, cellular pathways that are broadly co-opted during HCMV replication independent of strain-specific viral factors [4].

HCMV replication antiviral efficacy strain variability

Mechanistic Differentiation: SB-734117 Inhibits CREB Phosphorylation and Histone H3 Modification, Unlike Direct-Acting Antivirals

SB-734117 inhibits accumulation of HCMV immediate-early proteins and prevents phosphorylation of cellular cAMP response element-binding protein (CREB) and post-translational modification of histone H3, including histone H3 lysine 36 trimethylation (H3K36me3) [1]. This host-targeted mechanism differs fundamentally from direct-acting antivirals such as letermovir (terminase inhibitor) and ganciclovir (DNA polymerase inhibitor), which target viral enzymes [2]. By preventing CREB phosphorylation, SB-734117 disrupts a critical host signaling pathway co-opted by HCMV for immediate-early gene expression, whereas direct-acting antivirals act downstream on viral replication machinery [3]. This mechanistic distinction provides a complementary approach that may be effective against viral strains resistant to conventional therapies [4].

host-targeted antiviral CREB phosphorylation epigenetic modification

Cytotoxicity Profile: Favorable Therapeutic Window with CC50 > 20 µM

SB-734117 demonstrates no significant cytotoxicity in cellular assays, with a reported CC50 value exceeding 20 µM . When compared to its MSK-1 inhibitory potency (IC50 = 3.0 nM) , this yields a selectivity index (CC50 / IC50) of greater than 6,666-fold. In contrast, conventional anti-HCMV agents such as cidofovir exhibit narrower therapeutic windows with associated nephrotoxicity, while brincidofovir (CMX001), though improved over cidofovir, still carries toxicity concerns that limit its application in certain research contexts . The favorable cytotoxicity profile of SB-734117 enables higher working concentrations in cellular assays without confounding cytotoxic effects, facilitating robust dose-response studies across a wide concentration range [1].

cytotoxicity selectivity index in vitro safety

Chemical Provenance: Imidazo[4,5-c]pyridine-1,2,5-oxadiazol-3-ylamine Scaffold with Defined Synthetic Optimization History

SB-734117 belongs to the imidazo[4,5-c]pyridin-2-yl-1,2,5-oxadiazol-3-ylamine chemotype, a scaffold that has undergone extensive optimization for MSK-1 inhibitory activity and selectivity over other kinases within the GlaxoSmithKline medicinal chemistry program [1]. The compound was sourced from the GlaxoSmithKline Published Kinase Inhibitor Set (PKIS), a well-characterized collection of extensively annotated kinase inhibitors with documented structure-activity relationships [2]. This chemical provenance distinguishes SB-734117 from commercially available MSK-1 inhibitors that lack detailed synthetic optimization history or originate from less rigorously characterized chemical libraries . The scaffold has been reported in primary medicinal chemistry literature as part of a novel class of potent MSK-1 inhibitors with defined selectivity profiles, providing users with a structural foundation that supports interpretation of off-target effects .

chemical scaffold medicinal chemistry GSK PKIS collection

Polypharmacology Profile: Distinct AGC and CMCG Kinase Group Inhibition Pattern

Kinase selectivity data from the primary literature indicate that SB-734117 exhibits polypharmacology as an inhibitor of several proteins from the AGC and CMCG kinase groups, with additional inhibitory effects observed across a broader panel [1]. At 1 µM concentration, the compound inhibits IKK-alpha by approximately 37.5%, TBK1 by approximately 36.5%, and IKK-epsilon by 25.0%, while at 5 µM it inhibits PIP5K1 by 15.0% . This multi-target engagement pattern differs from the more restricted kinase inhibition profiles of compounds such as SB-747651A (a selective MSK-1 inhibitor) and from conventional HCMV therapies that lack kinase inhibitory activity entirely [2]. The documented inhibition of AGC and CMCG kinase proteins during productive HCMV replication correlates with inhibition of viral protein production and prevention of post-translational modification of cellular factors [3].

polypharmacology AGC kinase CMCG kinase

SB-734117: Recommended Research Applications Based on Quantified Differentiation Evidence


Host-Targeted Antiviral Mechanism Studies Requiring CREB/Histone H3 Pathway Interrogation

SB-734117 is optimally deployed in research workflows investigating host cell signaling pathways co-opted during HCMV replication, specifically those involving CREB phosphorylation and histone H3 post-translational modifications [1]. Western blotting data confirm that SB-734117 inhibits accumulation of HCMV immediate-early proteins, CREB phosphorylation, and H3K36 trimethylation, providing a validated tool for dissecting the role of these host factors in viral gene expression [2]. Researchers studying the intersection of cellular kinase signaling and viral replication will benefit from the compound's defined polypharmacology profile (AGC and CMCG kinase inhibition) when designing experiments that require understanding of both on-target and off-target kinase effects .

Broad-Spectrum HCMV Replication Inhibition Across Multiple Laboratory and Clinical Strains

Studies requiring consistent antiviral activity across diverse HCMV strains should prioritize SB-734117, given its demonstrated ability to inhibit productive replication of several HCMV strains [3]. This broad-spectrum activity, combined with the favorable cytotoxicity profile (CC50 > 20 µM), enables robust dose-response experiments across a wide concentration range without confounding cellular toxicity . The compound is particularly suitable for screening campaigns involving clinical isolates where strain-to-strain variability in susceptibility to conventional antivirals may confound results [4].

Combination Antiviral Strategy Development with Orthogonal Mechanisms of Action

SB-734117 is well-suited for combination studies with direct-acting antivirals (e.g., letermovir, ganciclovir) due to its distinct host-targeted mechanism that prevents CREB phosphorylation and histone H3 modification, acting upstream of viral DNA replication and terminase activity [5]. The documented lack of cross-resistance with DNA polymerase inhibitors makes SB-734117 a valuable tool for exploring synergistic antiviral strategies, particularly in research aimed at overcoming resistance to conventional HCMV therapies [6].

Kinase Selectivity Profiling and MSK-1-Dependent Signaling Studies

For experiments requiring potent MSK-1 inhibition with defined selectivity against related AGC kinases, SB-734117 offers quantified selectivity ratios (MSK-1 IC50 = 3.0 nM; RSK-1 IC50 / MSK-1 IC50 ratio = 13.0; GSK-3 IC50 / MSK-1 IC50 ratio = 1.5) . These data enable researchers to attribute observed phenotypes to MSK-1 inhibition versus RSK-1 or GSK-3 co-inhibition with greater confidence than when using uncharacterized kinase inhibitors [7]. The compound's additional activity against IKK-alpha, TBK1, and IKK-epsilon provides a multi-kinase engagement profile useful for probing functional redundancy in cellular signaling networks .

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